molecular formula C19H17Cl2N3O2S B292775 5-(2,4-dichlorophenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione

5-(2,4-dichlorophenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione

Cat. No. B292775
M. Wt: 422.3 g/mol
InChI Key: LOHHERLGJHQIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorophenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione, commonly known as DBCO, is a heterocyclic compound that belongs to the pyrimidoquinoline family. It is a highly reactive and versatile molecule that has found extensive use in scientific research applications.

Mechanism of Action

The mechanism of action of DBCO involves the reaction of the alkyne group with the azide group to form a triazole linkage. This reaction is highly efficient and selective, as it does not react with other functional groups commonly found in biological systems. The reaction is also bioorthogonal, meaning it can occur in living systems without interfering with normal biological processes.
Biochemical and Physiological Effects:
DBCO has no known biochemical or physiological effects on living systems. It is a non-toxic compound that is stable under physiological conditions.

Advantages and Limitations for Lab Experiments

The advantages of using DBCO in lab experiments include its high reactivity and selectivity towards azide groups, its bioorthogonality, and its non-toxic nature. However, DBCO has some limitations, including the need for azide-functionalized molecules or surfaces, the potential for non-specific labeling, and the requirement for appropriate reaction conditions.

Future Directions

There are several future directions for the use of DBCO in scientific research. One direction is the development of new bioconjugation reactions that utilize DBCO and other bioorthogonal reagents. Another direction is the optimization of DBCO-based labeling techniques for in vivo imaging and diagnostics. Additionally, the use of DBCO in drug delivery systems and targeted therapies is an area of active research. Finally, the development of new DBCO analogs with improved reactivity and selectivity is an area of ongoing investigation.
Conclusion:
In conclusion, DBCO is a highly reactive and versatile molecule that has found extensive use in scientific research applications. Its unique reactivity towards azide groups has allowed for the development of bioorthogonal chemistry and the selective labeling and imaging of biomolecules in living systems. While DBCO has some limitations, its advantages and potential for future directions make it a valuable tool in scientific research.

Synthesis Methods

The synthesis of DBCO involves the reaction of 2,4-dichlorophenyl isocyanate with 8,8-dimethylthio-2-azabicyclo[4.3.0]non-6-ene-3,5-dione. This reaction results in the formation of DBCO as a yellow crystalline solid with a melting point of 204-206°C.

Scientific Research Applications

DBCO is widely used in scientific research applications due to its unique reactivity towards azide groups. It is commonly used in bioconjugation reactions to link biomolecules such as proteins, peptides, and nucleic acids to azide-functionalized surfaces or molecules. DBCO has found extensive use in the development of bioorthogonal chemistry, which allows for the selective labeling and imaging of biomolecules in living systems.

properties

Molecular Formula

C19H17Cl2N3O2S

Molecular Weight

422.3 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-8,8-dimethyl-2-sulfanylidene-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C19H17Cl2N3O2S/c1-19(2)6-11-14(12(25)7-19)13(9-4-3-8(20)5-10(9)21)15-16(22-11)23-18(27)24-17(15)26/h3-5,13H,6-7H2,1-2H3,(H3,22,23,24,26,27)

InChI Key

LOHHERLGJHQIKL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)NC(=S)NC3=O)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NC(=S)NC3=O)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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